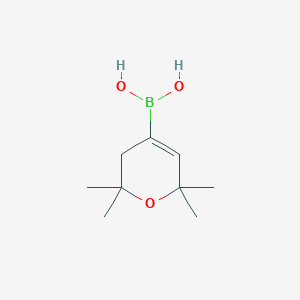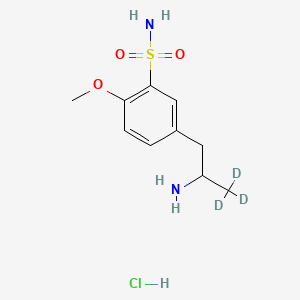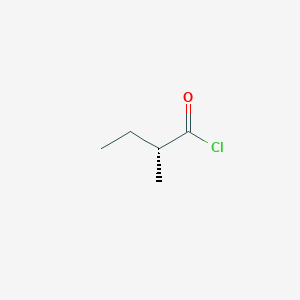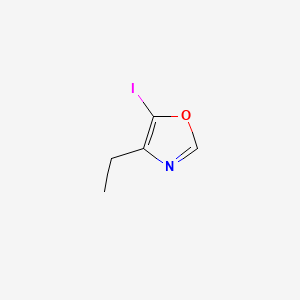
Regaloside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regaloside E is a glycerol glucoside that has garnered significant attention due to its potential anti-inflammatory properties . It is a natural product that can be isolated from the bulbs of Lilium longiflorum Thunberg . The molecular formula of this compound is C20H26O12, and it has a molecular weight of 458.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Regaloside E can be extracted from the bulbs of Lilium lancifolium Thunberg using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% . This method has proven to be more efficient than conventional organic solvents.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the use of DESs for extraction suggests a potential pathway for industrial applications. The biodegradability and pharmaceutical acceptability of DESs make them a promising option for the extraction of natural products .
Analyse Chemischer Reaktionen
Types of Reactions: Regaloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Regaloside E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside reactions and for synthesizing derivatives with enhanced properties.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant activities
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s antioxidant properties are explored for use in food preservation and cosmetics.
Wirkmechanismus
Regaloside E exerts its effects primarily through its anti-inflammatory and antioxidant activities. The compound interacts with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory process . By inhibiting these enzymes, this compound reduces inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Regaloside A
- Regaloside B
- Regaloside C
- Chlorogenic Acid
Comparison: Regaloside E is unique due to its specific glycoside structure, which contributes to its potent anti-inflammatory and antioxidant activities. Compared to other similar compounds like Regaloside A, B, and C, this compound has shown higher extraction efficiencies and significant biological activities .
Eigenschaften
Molekularformel |
C20H26O12 |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
BTRIXFBTQFTXAB-SIGDFUGISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)



![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)




![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)

